2-méthylpipérazine-1-carboxylate de benzyle

Vue d'ensemble

Description

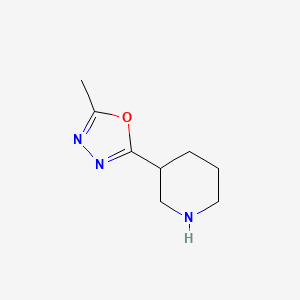

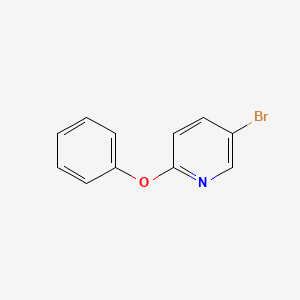

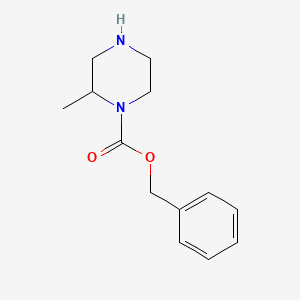

Benzyl 2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds have been studied for various applications, including their potential antiulcer activities and as intermediates in the synthesis of pharmaceuticals. The structure of benzylpiperazine derivatives is characterized by a piperazine ring attached to a benzyl group, which can be further modified to enhance specific properties or activities .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a related compound, has been reported using direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of synthesizing benzyl derivatives of heterocyclic amines efficiently . Another study describes a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine, which could potentially be adapted for the synthesis of benzyl 2-methylpiperazine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. For example, the structure-antiulcer activity relationship of these compounds has been analyzed using the adaptive least-squares technique, which found that certain structural features, such as the number of methylene groups between the carbonyl and piperazine, significantly influence their activity . Additionally, the crystal structure of related compounds has been studied to understand the non-covalent interactions that stabilize their structure, which is essential for their biological function and interaction with other molecules .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, which are essential for their transformation into other compounds with potential biological activities. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to the formation of compounds that can be further modified to yield benzimidazole derivatives with a piperazine moiety . These reactions are important for the development of new pharmaceuticals and for understanding the reactivity of benzylpiperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as melting points, solubility, and stability, are important for their practical applications. For example, the corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was studied, and its melting point and yield were reported, which are relevant for its application as a corrosion inhibitor . These properties are also crucial for the compound's storage, handling, and formulation into final products.

Applications De Recherche Scientifique

Chimie médicinale : Inhibiteurs de kinases et modulateurs de récepteurs

Le 2-méthylpipérazine-1-carboxylate de benzyle est utilisé dans la synthèse de divers médicaments, en particulier ceux contenant la partie pipérazine. Cette structure est courante dans les inhibiteurs de kinases et les modulateurs de récepteurs . La capacité du composé à agir comme un groupe basique et hydrophile en fait un élément précieux pour optimiser les propriétés pharmacocinétiques des médicaments.

Synthèse organique : Amination de Buchwald–Hartwig

En synthèse organique, ce composé est impliqué dans le processus d'amination de Buchwald–Hartwig . Il s'agit d'une réaction catalysée par le palladium qui forme des liaisons carbone-azote et est essentielle à la construction de composés organiques complexes, notamment les produits pharmaceutiques et les agrochimiques.

Développement de médicaments : Amélioration des profils pharmacologiques

Le this compound joue un rôle dans le développement de médicaments en améliorant le profil pharmacologique de nouveaux composés. Son incorporation dans les molécules de médicaments peut améliorer des propriétés telles que la solubilité, la perméabilité et la stabilité métabolique .

Génie chimique : Optimisation des procédés

En génie chimique, ce composé est utilisé pour optimiser les procédés chimiques. Sa stabilité et sa réactivité sont exploitées pour améliorer l'efficacité des réactions, réduire les déchets et améliorer la capacité de production pharmaceutique .

Recherche en pharmacologie : Étude des molécules bioactives

La recherche en pharmacologie utilise le this compound pour étudier l'interaction des molécules bioactives avec les cibles biologiques. Il aide à comprendre le mécanisme d'action des thérapeutiques potentiels .

Applications industrielles : Science des matériaux

Dans le domaine de la science des matériaux, le this compound est utilisé dans la synthèse de nouveaux matériaux avec des applications industrielles potentielles. Ses propriétés chimiques peuvent contribuer au développement de polymères et de revêtements innovants .

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBYAYOFCRJQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626355 | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444666-46-0 | |

| Record name | Phenylmethyl 2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444666-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.